Fluorescent Brightener 134

Description

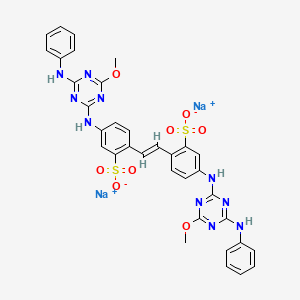

Structure

2D Structure

Propriétés

Formule moléculaire |

C34H28N10Na2O8S2 |

|---|---|

Poids moléculaire |

814.8 g/mol |

Nom IUPAC |

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;; |

Clé InChI |

BDYOOAPDMVGPIQ-QDBORUFSSA-L |

SMILES isomérique |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |

SMILES canonique |

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134 (FB 134), chemically known as Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, is a prominent member of the stilbene-triazine class of fluorescent whitening agents. These compounds are designed to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, a process that masks the inherent yellow cast of various materials, leading to a brighter, whiter appearance. While extensively used in industrial applications, the precise photophysical characteristics of FB 134 are of significant interest to researchers in various scientific fields, including materials science and bio-imaging, for its potential as a fluorescent probe. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its spectral characteristics, quantum yield, and fluorescence lifetime, alongside detailed experimental methodologies for their determination.

Core Photophysical Properties

The photophysical behavior of this compound is governed by its molecular structure, which features a central stilbene (B7821643) core responsible for its fluorescence, substituted with triazine rings that modulate its spectral properties.

Spectral Properties

This compound exhibits a characteristic absorption spectrum in the near-ultraviolet range and emits fluorescence in the blue portion of the visible spectrum.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Reference(s) |

| Maximum Absorption (λmax) | 348 - 350 | [1] |

| Estimated Emission Maximum (λem) | ~435 | [2][3] |

Note: The emission maximum is an estimate based on the closely related compound, Tinopal CBS-X, a distyryl biphenyl (B1667301) derivative.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For the broader class of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives, to which this compound belongs, high fluorescence quantum yields have been reported.[4]

Table 2: Estimated Photophysical Parameters of this compound

| Property | Value | Reference(s) |

| Estimated Fluorescence Quantum Yield (Φf) | 0.82 - 0.91 | [4] |

| Estimated Fluorescence Lifetime (τf) | Not explicitly found in searches; typically in the nanosecond range for similar stilbene derivatives. |

Note: The quantum yield is an estimate based on the general class of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. The following sections outline the methodologies for measuring its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectrum over a wavelength range of 250 nm to 500 nm.

-

The wavelength corresponding to the highest absorbance is the maximum absorption wavelength (λmax).

-

-

Emission Spectrum:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax (approximately 350 nm).

-

Record the emission spectrum over a wavelength range of 400 nm to 600 nm.

-

The wavelength corresponding to the peak of the emission spectrum is the maximum emission wavelength (λem).

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of the resulting linear fits (Gradient) is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime of this compound.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times of a large number of photons is built up, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τf)

where I0 is the intensity at time zero and τf is the fluorescence lifetime.

-

Signaling Pathways and Logical Relationships

As this compound is a synthetic dye primarily used for its optical properties, there is no known involvement in biological signaling pathways. Its utility in a research context is as a fluorescent label or probe, where its photophysical properties are paramount for detection and quantification.

Conclusion

References

- 1. autechindustry.com [autechindustry.com]

- 2. TINOPAL CBS-X – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

- 3. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]

- 4. Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | 93982-93-5 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 134, also known as C.I. Fluorescent Brightener 213, is a widely utilized optical brightening agent (OBA). These compounds function by absorbing light in the near-ultraviolet (UV) range and re-emitting it in the blue portion of the visible spectrum. This process of fluorescence effectively masks the inherent yellowish cast of many materials, resulting in a whiter and brighter appearance. This technical guide provides a comprehensive overview of the absorption and emission spectral properties of this compound, including quantitative data, detailed experimental protocols for their measurement, and an exploration of the underlying photophysical processes.

Core Photophysical Properties

The defining characteristics of a fluorescent molecule are its absorption and emission spectra, which are intrinsic to its molecular structure and electronic configuration.

Absorption and Emission Spectra

This compound exhibits a strong absorption band in the UVA range of the electromagnetic spectrum. The maximum absorption wavelength (λmax) has been reported to be in the range of 348-350 nm . This absorption corresponds to the excitation of electrons from the ground state (S₀) to the first excited singlet state (S₁).

Following absorption, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it returns to the ground state via the emission of a photon, a process known as fluorescence. For fluorescent brighteners, this emission typically occurs in the blue region of the visible spectrum, with reported ranges between 420 nm and 470 nm . A peak maximum around 440 nm is characteristic for many optical brightening agents of this type.[1]

Quantitative Spectroscopic Data

| Parameter | Symbol | Typical Value/Range | Description |

| Maximum Absorption Wavelength | λabs | 348 - 350 nm | The wavelength at which the molecule exhibits maximum light absorption. |

| Molar Absorptivity | ε | Data not available | A measure of how strongly the molecule absorbs light at a specific wavelength. |

| Maximum Emission Wavelength | λem | ~440 nm (estimated) | The wavelength at which the molecule exhibits maximum fluorescence intensity. |

| Fluorescence Quantum Yield | Φf | Data not available | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τf | Data not available | The average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols

Accurate characterization of the absorption and emission spectra of this compound requires precise experimental methodologies.

Measurement of Absorption Spectrum

The absorption spectrum is determined using a UV-Visible spectrophotometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Correction: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Measurement: Record the absorbance of the sample solution over a wavelength range that encompasses the expected absorption band (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Emission Spectrum

The emission spectrum is measured using a spectrofluorometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of <0.1 at the excitation wavelength).

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), monochromators for wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

-

Excitation: Excite the sample at its absorption maximum (λmax ≈ 348-350 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 400-600 nm) to record the fluorescence intensity as a function of wavelength.

-

Data Correction: Correct the raw emission spectrum for instrumental variations in detector sensitivity and lamp output as a function of wavelength.

Signaling Pathways and Logical Relationships

The process of fluorescence can be visualized as a series of steps involving the absorption of energy and the subsequent emission of light.

Caption: Jablonski diagram illustrating the electronic transitions involved in the fluorescence of this compound.

Experimental Workflow for Spectral Characterization

A logical workflow is essential for the comprehensive spectral analysis of this compound.

Caption: A flowchart outlining the key steps for the comprehensive spectral characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the absorption and emission spectra of this compound. While the maximum absorption wavelength is well-documented, further experimental investigation is required to precisely determine the emission maximum and other quantitative photophysical parameters such as molar absorptivity, quantum yield, and fluorescence lifetime. The provided experimental protocols and workflows offer a robust framework for researchers to conduct these essential measurements, enabling a deeper understanding and more effective application of this important fluorescent compound in various scientific and industrial fields.

References

An In-depth Technical Guide to the Excitation and Emission Maxima of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Fluorescent Brightener 134 (C.I. 40622), a widely used optical brightening agent. This document details its excitation and emission maxima, and provides standardized experimental protocols for their determination. The information herein is intended to support researchers and scientists in the accurate characterization and application of this fluorescent compound.

Photophysical Properties of this compound

This compound, a derivative of stilbene, is designed to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, thereby enhancing the whiteness of materials. Its key photophysical characteristics are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | [1] |

| CAS Number | 3426-43-5 | [1] |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [2] |

| Molecular Weight | 814.76 g/mol | [3] |

| Excitation Maximum (λex) | 348 - 350 nm | [1] |

| Emission Maximum (λem) | ~445 nm (approximate) | [4][5] |

Note: The emission maximum is an approximate value derived from the typical emission range of stilbene-based optical brighteners, which is generally between 400 nm and 450 nm. The exact peak may vary depending on the solvent and measurement conditions.

Principle of Fluorescence

This compound functions based on the principle of fluorescence, a type of photoluminescence. The process involves the absorption of a photon of light, which excites an electron to a higher energy state. The electron then rapidly loses some of its energy through non-radiative processes before returning to its ground state, emitting the remaining energy as a photon of light at a longer wavelength.

Caption: Principle of Fluorescence.

Experimental Protocol for Determination of Excitation and Emission Maxima

This section outlines a detailed methodology for the spectrofluorometric analysis of this compound.

Materials and Equipment

-

This compound: Analytical standard

-

Solvent: Distilled or deionized water, or an appropriate organic solvent (e.g., ethanol, methanol). The choice of solvent can influence the spectra.

-

Spectrofluorometer: Equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

-

Quartz Cuvettes: 1 cm path length, transparent to UV and visible light.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance: For weighing the standard.

Sample Preparation

-

Prepare a stock solution: Accurately weigh a small amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask to a known concentration (e.g., 1 mg/mL).

-

Prepare a working solution: Dilute the stock solution with the same solvent to a concentration that gives a fluorescence intensity within the linear range of the instrument (typically in the µg/mL to ng/mL range). A starting concentration of 1 µg/mL is recommended.

-

Protect from light: Prepare and store all solutions in amber glassware or cover with aluminum foil to prevent photodecomposition.[5]

Instrumental Parameters

The following are typical instrument settings for a spectrofluorometer. These may need to be optimized for the specific instrument being used.

-

Excitation Wavelength (for emission scan): Set to the known excitation maximum (e.g., 350 nm).

-

Emission Wavelength (for excitation scan): Set to the approximate emission maximum (e.g., 445 nm).

-

Excitation and Emission Slit Widths: 5 nm.

-

Scan Speed: 240 nm/min.[6]

-

PMT Voltage: Set to an appropriate voltage to achieve a good signal-to-noise ratio without saturating the detector (e.g., 400 V).[4]

-

Data Interval: 1 nm.

Measurement Procedure

-

Blank Measurement: Fill a clean quartz cuvette with the solvent used for sample preparation and place it in the spectrofluorometer. Run an emission scan to obtain a blank spectrum. This will be subtracted from the sample spectrum to correct for any background fluorescence from the solvent.

-

Excitation Spectrum:

-

Fill a clean quartz cuvette with the working solution of this compound.

-

Set the emission monochromator to the approximate emission maximum (~445 nm).

-

Scan the excitation monochromator over a range that includes the expected excitation maximum (e.g., 250 nm to 400 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, and the peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Using the same sample cuvette, set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a range that includes the expected emission (e.g., 380 nm to 600 nm).

-

The resulting spectrum will show the fluorescence intensity at different emission wavelengths, and the peak of this spectrum is the emission maximum (λem).

-

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the excitation and emission spectra of this compound.

Caption: Experimental Workflow.

This guide provides the essential information and a robust starting protocol for the characterization of this compound. For highly accurate and reproducible results, it is recommended to optimize the experimental conditions for the specific instrumentation and research application.

References

- 1. autechindustry.com [autechindustry.com]

- 2. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

- 4. s4science.at [s4science.at]

- 5. waterboards.ca.gov [waterboards.ca.gov]

- 6. hitachi-hightech.com [hitachi-hightech.com]

Unveiling the Photophysical Core of Fluorescent Brightener 134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluorescent Brightener 134

This compound, also known by designations such as Optical Brightener CF and C.I. This compound, belongs to the class of stilbene-disulfonic acid derivatives. Its primary function is to absorb ultraviolet (UV) radiation and re-emit it as blue light in the visible spectrum, thereby imparting a perception of whiteness and brightness to treated materials. This process of fluorescence is governed by its intrinsic photophysical properties, namely the efficiency of photon conversion (quantum yield) and the duration of the excited state (fluorescence lifetime).

Photophysical Properties of Stilbene-Based Fluorescent Brighteners

Direct, publicly accessible data for the fluorescence quantum yield and lifetime of this compound is scarce. However, by examining data from analogous stilbene-based optical brighteners, we can infer a likely range for these values. The following table summarizes reported photophysical data for similar compounds. It is crucial to note that these values are highly dependent on the specific molecular structure and the surrounding environment (e.g., solvent, substrate).

| Compound Class | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference Compound Example |

| Stilbene-type Optical Brighteners | > 0.75 | < 1 ns | General classification in ethanol |

| Stilbene-triazine Derivative | 0.279 (default) | Not Specified | Novel synthesized brightener |

| Stilbene-triazine with SiO₂ | 0.416 | Not Specified | Novel synthesized brightener composite |

Table 1: Summary of reported photophysical data for stilbene-based optical brighteners.

Experimental Protocols for Photophysical Characterization

To empower researchers to ascertain the precise quantum yield and fluorescence lifetime of this compound or its derivatives in their specific experimental contexts, this section outlines the standard methodologies.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It can be determined by either relative or absolute methods.

This is the more common method and involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a standard with an emission range similar to the sample. For blue-emitting compounds like FB 134, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'std' refer to the sample and standard, respectively.

-

This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample.

-

Integrating Sphere Setup: Place the sample cuvette inside an integrating sphere coupled to a spectrofluorometer.

-

Measurement of Scattered Light: First, measure the spectrum of the excitation light scattered by the pure solvent (blank).

-

Measurement of Sample Emission: Replace the blank with the sample solution and measure the spectrum, which will include both scattered excitation light and the sample's fluorescence emission.

-

Data Analysis: The quantum yield is calculated by dividing the integrated intensity of the emitted fluorescence by the integrated intensity of the absorbed light (the difference between the scattered light from the blank and the sample).

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state. The most common technique for its measurement is Time-Correlated Single Photon Counting (TCSPC).

Protocol:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample.

-

Data Acquisition: The sample is excited by the pulsed light source. The detector registers the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

-

Data Analysis: The fluorescence decay curve is deconvoluted from the IRF and fitted to an exponential decay model (or multi-exponential for more complex systems) to extract the fluorescence lifetime(s).

Mechanism of Action and Visualization

The whitening effect of this compound is a direct consequence of its molecular structure, which facilitates the absorption of UV light and subsequent emission of blue light. This process can be visualized as a signaling pathway.

Figure 1: General Mechanism of a Stilbene-based Fluorescent Brightener.

Conclusion

While the precise quantum yield and fluorescence lifetime of this compound remain to be definitively published, this guide provides a robust framework for understanding and measuring these critical parameters. By referencing data from analogous stilbene-based compounds and employing the detailed experimental protocols herein, researchers and professionals in drug development and other scientific fields can accurately characterize the photophysical behavior of this important fluorescent agent within their specific applications. This foundational knowledge is paramount for optimizing product formulations, ensuring quality control, and advancing research in areas where fluorescence is a key analytical tool.

An In-depth Technical Guide to the Molar Extinction Coefficient of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Fluorescent Brightener 134, with a primary focus on its molar extinction coefficient. Due to the limited availability of a publicly documented molar extinction coefficient value, this guide furnishes a detailed experimental protocol for its determination, empowering researchers to ascertain this critical parameter in their own laboratory settings.

Introduction to this compound

This compound, also known by its Colour Index (C.I.) name Fluorescent Brightener 378, is a stilbene-based optical brightening agent. These compounds function by absorbing light in the near-ultraviolet range and re-emitting it in the blue portion of the visible spectrum, resulting in a whitening and brightening effect on the materials to which they are applied. Its chemical name is Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate. A comprehensive understanding of its photophysical properties, including its molar extinction coefficient, is essential for its application in various scientific and industrial fields.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral data for this compound is presented in the table below. This information is critical for its handling, dissolution, and spectroscopic analysis.

| Property | Value | Source |

| Chemical Name | Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate | [1] |

| CAS Number | 3426-43-5 | [1] |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ | [2] |

| Molecular Weight | 814.76 g/mol | [2] |

| Maximum Absorption Wavelength (λmax) | 348 - 350 nm | [1] |

| Appearance | Slight yellowish powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

Experimental Protocol for Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the substance (in mol·L⁻¹)

The following protocol outlines the steps to determine the molar extinction coefficient of this compound.

-

This compound (high purity standard)

-

Dimethyl Sulfoxide (DMSO), spectroscopic grade

-

Analytical balance (4-decimal place)

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount (e.g., 10 mg) of high-purity this compound using an analytical balance.

-

Quantitatively transfer the weighed powder to a 100 mL volumetric flask.

-

Add a small amount of spectroscopic grade DMSO to dissolve the powder completely.

-

Once dissolved, fill the flask to the calibration mark with DMSO. This will be your stock solution. Calculate the exact molar concentration of this stock solution.

-

-

Preparation of Standard Dilutions:

-

Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

For example, you can prepare standards with concentrations that are 80%, 60%, 40%, 20%, and 10% of the stock solution concentration. Use volumetric flasks and micropipettes for accuracy.

-

-

Spectroscopic Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Use spectroscopic grade DMSO as the blank to zero the instrument.

-

Record the full UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for one of the mid-range standard solutions to determine the wavelength of maximum absorbance (λmax). This should be around 348-350 nm.[1]

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Measure the absorbance of each of the standard solutions, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before taking the reading.

-

-

Data Analysis and Calculation:

-

Create a table of the known concentrations of your standard solutions and their corresponding measured absorbances at λmax.

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law.

-

Perform a linear regression on your data points to obtain the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept. The y-intercept should be close to zero.

-

The slope of the line ('m') is equal to the product of the molar extinction coefficient (ε) and the path length (b).

-

Calculate the molar extinction coefficient using the formula: ε = slope / b. Since the path length (b) is typically 1 cm, the molar extinction coefficient will be equal to the slope of the line.

-

Conclusion

While a definitive, published value for the molar extinction coefficient of this compound remains elusive, the experimental protocol detailed in this guide provides a robust and reliable method for its determination. By following this procedure, researchers can obtain an accurate value for this essential photophysical parameter, enabling more precise and quantitative work in their respective fields of study. The provided physicochemical and spectral data further support the practical application and analysis of this widely used fluorescent compound.

References

An In-depth Technical Guide to Fluorescent Brightener 134: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Fluorescent Brightener 134 (C.I. 134), a prominent optical brightening agent. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular architecture, outlines its synthetic pathway, and presents key physicochemical properties.

Chemical Structure and Identification

This compound is a complex organic molecule belonging to the class of stilbene-triazine derivatives. Its chemical structure is characterized by a central stilbene (B7821643) core, which is a key chromophore responsible for its fluorescent properties. This core is symmetrically substituted with two triazine rings, which are further functionalized with aniline (B41778) and methoxy (B1213986) groups. The presence of two sulfonate groups imparts water solubility to the molecule.

The systematic chemical name for this compound is Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate.[1] Its unique structure allows it to absorb ultraviolet light and re-emit it as blue light in the visible spectrum, resulting in a whitening effect.

Key Identifiers:

| Identifier | Value |

| Chemical Name | Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate[1] |

| C.I. Name | This compound |

| CAS Number | 3426-43-5[1][2][3] |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂[2][3][4] |

| Molecular Weight | 814.76 g/mol [2][3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Slight yellowish powder[1] |

| Fluorescent Strength | 100±3[1] |

| Storage Temperature | 10°C - 25°C[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the sequential nucleophilic substitution reactions on a triazine core.[5] The key starting materials are 4,4'-diaminostilbene-2,2'-disulfonic acid and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The synthesis can be broadly divided into three main stages, as outlined below. The reactivity of the chlorine atoms on the cyanuric chloride is temperature-dependent, allowing for a controlled, stepwise addition of different nucleophiles.

Experimental Protocol Overview

Step 1: First Condensation - Reaction of Cyanuric Chloride with Aniline

-

Objective: To substitute the first chlorine atom of cyanuric chloride with an aniline group.

-

Procedure: 2,4,6-trichloro-1,3,5-triazine is reacted with aniline. This reaction is typically carried out at a low temperature, around 0-5°C, to ensure mono-substitution. The pH is maintained in the range of 4.5-5.0.[5]

Step 2: Second Condensation - Reaction with 4,4'-Diaminostilbene-2,2'-disulfonic acid

-

Objective: To couple the dichlorotriazinyl intermediate from Step 1 with the stilbene backbone.

-

Procedure: The product from the first condensation is then reacted with 4,4'-diaminostilbene-2,2'-disulfonic acid. This reaction is conducted at a higher temperature, typically around 40-45°C, with the pH adjusted to a neutral range.[8]

Step 3: Third Condensation - Reaction with Methanol (B129727)

-

Objective: To substitute the remaining chlorine atoms with methoxy groups.

-

Procedure: The intermediate from Step 2 is reacted with methanol in the presence of a base to facilitate the nucleophilic substitution of the final chlorine atoms, forming the methoxy groups. This step is generally carried out at an elevated temperature to drive the reaction to completion.

Purification:

The final product is typically purified by precipitation and washing with appropriate solvents to remove unreacted starting materials and by-products. Techniques such as recrystallization may also be employed to achieve a higher purity of the final product.

Synthesis Pathway Visualization

The logical flow of the synthesis of this compound can be visualized as a series of sequential reactions.

Caption: Synthesis pathway of this compound.

This in-depth guide provides a foundational understanding of the chemical structure and synthesis of this compound. While a detailed, step-by-step experimental protocol remains proprietary in many instances, the outlined general synthesis provides a strong basis for researchers and scientists working with this class of compounds. Further process optimization would be necessary to achieve high yields and purity in a laboratory or industrial setting.

References

- 1. autechindustry.com [autechindustry.com]

- 2. This compound, Technical grade | 3426-43-5 | FF40960 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound (Technical Grade) | C34H28N10Na2O8S2 | CID 197027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | 93982-93-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. isca.me [isca.me]

The Synthesis of Stilbene-Triazine Fluorescent Brighteners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methodologies for stilbene-triazine fluorescent brighteners (FBs), also known as fluorescent whitening agents (FWAs). These compounds are widely utilized in the textile, paper, and detergent industries to enhance the whiteness and brightness of materials. This document details the fundamental chemical principles, key experimental protocols, and critical reaction parameters involved in the manufacturing of these commercially significant molecules.

Introduction to Stilbene-Triazine Fluorescent Brighteners

Stilbene-triazine derivatives are the most prevalent class of fluorescent brighteners. Their mechanism of action involves the absorption of ultraviolet (UV) light in the 330-380 nm range and the subsequent emission of visible blue light, typically between 410-470 nm.[1] This emitted blue light counteracts the natural yellowish tint of substrates, resulting in a whiter and brighter appearance.[2][3] The core structure of these compounds consists of a 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA) backbone linked to two 1,3,5-triazine (B166579) rings. The versatility of this scaffold allows for the introduction of various substituents on the triazine rings, enabling the fine-tuning of properties such as solubility, substantivity, and lightfastness.[4]

Core Synthetic Strategy

The synthesis of stilbene-triazine fluorescent brighteners is a multi-step process centered around the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise reactions.[5] The general synthetic pathway can be broken down into three key stages, starting from the foundational precursor, 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA).

Preparation of the Core Intermediate: 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DASDA)

DASDA is the cornerstone building block for this class of fluorescent brighteners. Its synthesis typically begins with the oxidative coupling of two molecules of 4-nitrotoluene-2-sulfonic acid. The resulting 4,4'-dinitrostilbene-2,2'-disulfonic acid is then reduced to yield DASDA.[6]

Experimental Protocol: Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

A common method for the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid involves catalytic hydrogenation.[7][8]

-

Reaction Setup: An aqueous solution of the alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid is prepared in a suitable reactor.

-

Catalyst Addition: A cobalt-based catalyst, such as Raney cobalt, is introduced into the reaction mixture.[7]

-

Hydrogenation: The reaction is carried out under a hydrogen pressure of 5 to 150 bars at a temperature ranging from 70°C to 180°C.[7]

-

pH Control: The pH of the reaction medium is maintained between 6.0 and 8.5 to ensure the solubility of the product and the efficiency of the reduction.[7][8]

-

Reaction Completion and Isolation: Upon completion of the reaction, the catalyst is filtered off. The resulting solution of the DASDA salt can often be used directly in the subsequent steps. If the free acid is required, the solution is acidified to precipitate the product, which is then isolated by filtration.[8][9]

Stepwise Synthesis of Stilbene-Triazine Brighteners

The synthesis proceeds through a series of temperature-controlled nucleophilic aromatic substitution reactions on cyanuric chloride.

First Condensation: Reaction of DASDA with Cyanuric Chloride

In the first step, two equivalents of cyanuric chloride react with one equivalent of DASDA. This reaction is highly temperature-sensitive and is typically performed at low temperatures (0-5°C) to ensure monosubstitution on each triazine ring, preventing cross-linking.[1][10]

Experimental Protocol: First Condensation

-

Cyanuric Chloride Slurry: A cold slurry of cyanuric chloride is prepared in water, often with a dispersant and a weak base like calcium carbonate to neutralize the liberated HCl.[10]

-

DASDA Addition: A solution of DASDA, neutralized with a base such as sodium carbonate, is added dropwise to the cyanuric chloride slurry while maintaining the temperature between 0°C and 5°C.

-

Reaction Monitoring: The reaction is stirred for a period of 2 to 4 hours at this low temperature.[11] The progress can be monitored by thin-layer chromatography (TLC).

-

Intermediate Formation: The resulting product is the disodium (B8443419) salt of 4,4'-bis[(4,6-dichloro-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, which is typically used in situ for the next reaction.[1]

Second Condensation: Introduction of the First Amine Substituent

The second chlorine atom on each triazine ring is substituted by reacting the intermediate from the first condensation with an aromatic or aliphatic amine. This step is generally carried out at a moderately elevated temperature (e.g., 30-50°C) and a slightly acidic to neutral pH.[10][12]

Experimental Protocol: Second Condensation

-

Amine Addition: The chosen amine (e.g., aniline, sulfanilic acid, or an amino acid derivative) is added to the reaction mixture from the previous step.[4][12]

-

Temperature and pH Adjustment: The temperature is raised to the desired range (e.g., 30°C), and the pH is adjusted and maintained, often with the addition of a base like sodium carbonate.

-

Reaction Progression: The reaction is stirred until the substitution is complete, which can be monitored by analytical techniques such as TLC or by the disappearance of the free amine.[12]

Third Condensation: Final Substitution

The final chlorine atom on each triazine ring is replaced in the third condensation step. This requires more forcing conditions, typically higher temperatures (e.g., 80-100°C) and a slightly alkaline pH.[4][12] A variety of amines, including those with functional groups to enhance solubility or substantivity (e.g., diethanolamine, morpholine), are used in this step.[12]

Experimental Protocol: Third Condensation

-

Addition of the Final Amine: The final amine is added to the reaction mixture.

-

Elevated Temperature and pH Control: The temperature is increased to the required level (e.g., reflux), and the pH is adjusted to the alkaline range.

-

Reaction Completion: The reaction is held at this temperature until completion.

-

Product Isolation and Purification: After the final condensation, the reaction mixture is cooled. The product is often salted out by the addition of sodium chloride. The precipitated fluorescent brightener is then isolated by filtration and washed. Purification may involve recrystallization or other techniques to remove impurities and unreacted starting materials.[13]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthesis of the core intermediate, DASDA.

Caption: Overall workflow for stilbene-triazine brightener synthesis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various stilbene-triazine derivatives.

| Reaction Stage | Key Reactants | Temperature (°C) | pH | Typical Yield (%) | Reference |

| First Condensation | DASDA, Cyanuric Chloride | 0 - 5 | Neutral | > 95 | [12] |

| Second Condensation | Dichloro-intermediate, Aniline | 30 - 50 | 4.0 - 6.0 | 90 - 98 | [10][12] |

| Third Condensation | Monochloro-intermediate, Diethanolamine | 90 - 100 | 8.0 - 9.0 | 92 - 94 | [10][12] |

| Compound Type | Amine 1 | Amine 2 | Overall Yield (%) | λmax (abs, nm) | λmax (em, nm) | Reference |

| Symmetrical | Aniline | Diethanolamine | ~85 | 353 - 361 | 400 - 650 | [1][14] |

| Asymmetrical | Sulfanilic Acid | Diethylamine | 80 - 90 | ~350 | ~430 | [12] |

| Phenolic Antioxidant | Various Amines | Phenolic Amine | 70 - 98 | Not Specified | Not Specified | [10] |

Conclusion

The synthesis of stilbene-triazine fluorescent brighteners is a well-established and highly versatile process. The ability to systematically control the sequential substitution on the triazine rings allows for the creation of a vast array of derivatives with tailored properties. A thorough understanding of the reaction mechanisms and strict control over key parameters such as temperature and pH are paramount to achieving high yields and purity. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the development and manufacturing of these important industrial chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. theasengineers.com [theasengineers.com]

- 3. textilelearner.net [textilelearner.net]

- 4. researchgate.net [researchgate.net]

- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 8. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]

- 9. 4,4'-Diamino-2,2'-stilbenedisulfonic acid | 81-11-8 [chemicalbook.com]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105400229A - Preparation method of liquid fluorescent whitening agent used for papermaking - Google Patents [patents.google.com]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

The Inner Workings of Whiteness: A Technical Guide to the Fluorescence Mechanism of Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of C.I. Fluorescent Brightener 134, a prominent member of the stilbene-derivative class of optical brightening agents (OBAs). By elucidating its photophysical properties, this document aims to provide a comprehensive resource for professionals in research and development.

The Fundamental Principle: Harnessing Light to Banish Yellow

Fluorescent whitening agents (FWAs) like this compound are organic compounds designed to counteract the inherent yellowish cast of many materials.[1][2] The fundamental principle of their action lies in the phenomenon of fluorescence. These molecules absorb invisible ultraviolet (UV) light and re-emit it as visible blue light.[1][2] This emitted blue light effectively masks the yellow tones, resulting in a brighter, whiter appearance to the human eye.

The Photophysical Choreography: A Journey Through the Jablonski Diagram

The intricate process of fluorescence in this compound can be best understood through the lens of a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

The mechanism unfolds in a series of discrete steps:

-

Absorption: The process begins with the absorption of a photon of UV radiation by the this compound molecule. This absorption excites an electron from its stable ground state (S₀) to a higher energy, excited singlet state (S₁ or S₂). For this compound, this absorption occurs maximally in the range of 348-350 nm.

-

Internal Conversion and Vibrational Relaxation: The excited electron rapidly loses some of its energy through non-radiative processes. It quickly transitions from a higher excited singlet state (S₂) to the lowest vibrational level of the first excited singlet state (S₁) in a process called internal conversion. Further energy is dissipated as heat through vibrational relaxation within the S₁ state. These processes are extremely fast, occurring on the order of picoseconds.

-

Fluorescence: From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀). This transition is accompanied by the emission of a photon of light. Due to the energy lost during internal conversion and vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed UV photon. For stilbene-based brighteners, this emission typically falls within the blue region of the visible spectrum, around 400-450 nm.

-

Intersystem Crossing and Phosphorescence: An alternative, less common de-excitation pathway involves the electron transitioning from the excited singlet state (S₁) to a metastable triplet state (T₁), a process known as intersystem crossing. The subsequent return from the triplet state to the ground state results in phosphorescence, which is a much slower emission process. However, for efficient fluorescent brighteners, the fluorescence pathway is dominant.

Quantitative Photophysical Parameters

| Parameter | Typical Value for Stilbene-Based FWAs | Description |

| Maximum Absorption Wavelength (λmax,abs) | 348 - 350 nm | The wavelength at which the molecule absorbs light most efficiently. |

| Maximum Emission Wavelength (λmax,em) | ~ 400 - 450 nm | The wavelength at which the molecule emits light most intensely. |

| Fluorescence Quantum Yield (ΦF) | ~ 10-4[3] | The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process.[3] A lower value suggests that non-radiative decay pathways are significant. |

| Fluorescence Lifetime (τF) | Nanoseconds (ns)[4] | The average time the molecule spends in the excited state before returning to the ground state.[4] |

Factors Influencing Fluorescence: The Role of the Molecular Environment

The fluorescence of this compound is not solely an intrinsic property but can be influenced by its surrounding environment. Factors such as solvent polarity, pH, and the presence of quenching agents can affect the fluorescence quantum yield and lifetime. For instance, aggregation of the dye molecules can lead to self-quenching, reducing the fluorescence efficiency.

The Challenge of Photodegradation

A critical aspect of the performance of stilbene-based fluorescent brighteners is their stability upon exposure to light. The primary photodegradation pathways for these compounds involve:

-

Trans-Cis Isomerization: The trans-isomer of the stilbene (B7821643) core, which is typically the fluorescent form, can undergo photoisomerization to the non-fluorescent cis-isomer. This reversible process can lead to a decrease in whitening efficiency over time.

-

Oxidation: The stilbene double bond is susceptible to photo-oxidation, which can lead to the cleavage of the molecule. This irreversible degradation results in the formation of aldehydes and alcohols, permanently destroying the fluorescent properties of the brightener.[3]

References

In-Depth Technical Guide: Spectroscopic Properties of C.I. Fluorescent Brightener 134

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Fluorescent Brightener 134, also known by its chemical name Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate, is a fluorescent whitening agent belonging to the stilbene-triazine class of compounds. These compounds are widely utilized in various industries to enhance the whiteness of materials by absorbing ultraviolet light and re-emitting it as blue light, thus counteracting any yellowish cast. This technical guide provides a detailed overview of the spectroscopic properties of C.I. This compound, based on available scientific literature.

Chemical and Physical Properties

A summary of the key identification and physical properties of C.I. This compound is presented in the table below.

| Property | Value |

| Chemical Name | Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate |

| C.I. Name | This compound |

| CAS Number | 3426-43-5 |

| Molecular Formula | C₃₄H₂₈N₁₀Na₂O₈S₂ |

| Molecular Weight | 814.76 g/mol |

| Appearance | Slight yellowish powder |

Spectroscopic Properties

The core of C.I. This compound's functionality lies in its photophysical behavior. Upon absorbing photons in the ultraviolet region of the electromagnetic spectrum, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state via the emission of a photon, a process known as fluorescence.

Absorption and Emission Spectra

The maximum absorption wavelength (λmax) for C.I. This compound has been reported to be in the range of 348-350 nm [1]. This positions its absorption profile firmly in the UVA range.

Stokes Shift

The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths. A larger Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity. Without a precise emission maximum for C.I. This compound, the exact Stokes shift cannot be calculated. However, based on the general emission range of related compounds, a significant Stokes shift is expected.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient and brighter fluorophore. Specific quantum yield data for C.I. This compound has not been found in the available literature.

Solvent Effects

The spectroscopic properties of fluorescent molecules can be significantly influenced by the polarity of their solvent environment, a phenomenon known as solvatochromism. The effect of different solvents on the absorption and emission characteristics of C.I. This compound has not been detailed in the reviewed sources.

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of C.I. This compound are not explicitly available. However, standard methodologies for measuring the spectroscopic properties of fluorescent compounds are well-established.

Measurement of Absorption and Emission Spectra

A general workflow for acquiring absorption and emission spectra is outlined below.

Caption: Workflow for determining absorption and emission maxima.

Determination of Fluorescence Quantum Yield

The relative quantum yield is a commonly used method that compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Caption: Protocol for relative quantum yield determination.

Signaling Pathways and Logical Relationships

As C.I. This compound is an industrial chemical primarily used for its optical properties, there is no known involvement in biological signaling pathways relevant to drug development. Its mechanism of action is purely photophysical.

Caption: Photophysical process of C.I. This compound.

Conclusion

References

The Influence of Solvent Polarity on the Spectral Characteristics of Fluorescent Brightener 134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the effects of solvent polarity on the absorption and fluorescence spectra of stilbene-based fluorescent whitening agents, with a specific focus on Fluorescent Brightener 134. Due to the limited availability of specific photophysical data for this compound in the public domain, this guide leverages data from closely related stilbene-based optical brighteners, such as Tinopal CBS-X, to illustrate the fundamental principles of solvatochromism. This document details the underlying mechanisms of solvent-fluorophore interactions, provides comprehensive experimental protocols for spectral analysis, and presents data in a clear, comparative format. The aim is to equip researchers with the foundational knowledge to understand and predict the spectral behavior of this class of compounds in various chemical environments.

Introduction to this compound and Solvatochromism

This compound (FB 134), chemically known as Disodium 4,4′-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulphonate, is a prominent member of the stilbene-derivative family of optical brightening agents (OBAs). These compounds are widely utilized in various industries to enhance the whiteness of materials by absorbing ultraviolet (UV) light and re-emitting it as blue light in the visible spectrum. This process of fluorescence masks the inherent yellow cast of substrates, resulting in a brighter, cleaner appearance.

The photophysical properties of fluorescent molecules like FB 134, particularly their absorption and emission spectra, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism , describes the change in the color of a solute as the polarity of the solvent is altered. Understanding the solvatochromic behavior of FB 134 is crucial for its application in diverse formulations and for predicting its performance in different media.

Generally, stilbene-based optical brighteners exhibit positive solvatochromism , where an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for fluorescence emission and shifting the emission to longer wavelengths.

Photophysical Data of Stilbene-Based Fluorescent Brighteners

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] |

| Dioxane | 36.0 | ~350 | ~425 | ~5200 |

| Ethanol | 51.9 | ~352 | ~435 | ~5500 |

| Methanol | 55.4 | ~353 | ~440 | ~5700 |

| Water | 63.1 | ~355 | ~450 | ~6200 |

Note: The data presented is a generalized representation for stilbene-based optical brighteners and may not be exact for this compound.

Experimental Protocols

The following sections detail the methodologies for investigating the solvatochromic properties of fluorescent brighteners.

Sample Preparation

-

Stock Solution: Prepare a stock solution of the fluorescent brightener (e.g., 1 mg/mL) in a high-purity solvent in which it is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or methanol.

-

Working Solutions: From the stock solution, prepare a series of dilute working solutions in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, and water).

-

Concentration: The final concentration of the brightener in the working solutions should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Light Protection: All solutions should be stored in amber vials or protected from light to prevent photodecomposition.

Spectroscopic Measurements

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each working solution in a 1 cm path length quartz cuvette over a wavelength range of 250-500 nm.

-

Use the corresponding pure solvent as a reference.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite each sample at its respective λabs determined from the absorption measurements.

-

Record the fluorescence emission spectrum over a wavelength range that encompasses the expected emission (e.g., 380-600 nm).

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

Ensure that the excitation and emission slit widths are kept constant for all measurements to allow for comparison of intensities.

-

Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a quantum yield standard with an emission range that overlaps with the sample, for example, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54).

-

Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with closely matched absorbances at the excitation wavelength (ideally < 0.1).

-

Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Visualizing the Process and Relationships

Solvatochromic Shift Mechanism

The following diagram illustrates the energetic changes that lead to a solvatochromic shift in a polar solvent.

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.

Experimental Workflow for Solvatochromic Analysis

The logical flow of experiments to characterize the solvatochromic behavior of a fluorescent brightener is depicted below.

Caption: Workflow for the experimental determination of solvatochromic properties.

Conclusion

The spectral properties of this compound and related stilbene-based compounds are intrinsically linked to the polarity of their solvent environment. The phenomenon of positive solvatochromism, characterized by a red shift in the emission spectrum with increasing solvent polarity, is a key feature of this class of molecules. This behavior is a direct consequence of the differential stabilization of the ground and excited states by the solvent. A thorough understanding and characterization of these solvatochromic effects, through systematic experimental investigation as outlined in this guide, are essential for optimizing the performance of these fluorescent brighteners in their diverse applications and for advancing their potential use in areas such as fluorescent probes and sensors. While specific quantitative data for this compound remains elusive in the public domain, the principles and methodologies described herein provide a robust framework for its investigation.

Solubility Profile of Fluorescent Brightener 134 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent Brightener 134 (FB 134), a stilbene-triazine derivative, is a key component in various industrial applications due to its optical brightening properties. Understanding its solubility in organic solvents is critical for formulation development, manufacturing processes, and quality control. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds. Due to the limited publicly available quantitative data for FB 134, this guide also details a robust experimental protocol for determining its solubility using established analytical techniques.

Introduction to this compound

This compound, chemically identified as Disodium (B8443419) 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (CAS No. 3426-43-5), belongs to the class of stilbene-based optical brightening agents. These compounds function by absorbing ultraviolet light and re-emitting it as blue light, resulting in a whiter and brighter appearance of the treated material. The solubility of these agents is a crucial parameter influencing their application and efficacy.

Solubility of this compound: Available Data

Quantitative solubility data for this compound in various organic solvents is scarce in publicly accessible literature. Technical data sheets often state that the solubility is "not available". However, qualitative descriptions and data from structurally similar compounds provide valuable insights into its expected solubility behavior.

Stilbene-triazine derivatives are generally characterized by low solubility in most organic solvents. Their solubility is influenced by factors such as the nature of the substituents on the triazine ring and the stilbene (B7821643) core. For instance, the introduction of functional groups like ethoxylated side chains has been shown to increase water solubility in related compounds.

For comparative purposes, the solubility of a related compound, Fluorescent Brightener 71, is presented in the table below. This data can serve as a preliminary reference for estimating the solubility of stilbene-based brighteners.

Table 1: Solubility of a Related Stilbene-Based Fluorescent Brightener

| Compound | Solvent | Temperature (°C) | Solubility |

| Fluorescent Brightener 71 | Water | 25 | 5 mg/L[1] |

Note: This data is for a related compound and should be used as an estimate only.

Experimental Protocol for Determining Solubility

To address the lack of specific data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the widely accepted isothermal saturation method coupled with UV-Visible spectrophotometry for concentration measurement.

Principle

The isothermal saturation method involves preparing a saturated solution of the solute (FB 134) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, in this case, UV-Visible spectrophotometry, which is effective for analyzing compounds with chromophores.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, etc., analytical grade)

-

Volumetric flasks

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is known to be soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent of interest in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the mixture at a high speed.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid erroneously high solubility values.

-

-

Analysis:

-

Dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the previously constructed calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

References

An In-depth Technical Guide on the Photophysical Data of CAS Number 3426-43-5

Chemical Name: 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine (B2778778) Molecular Formula: C₁₃H₉N₃O Synonyms: 2-(4-Pyridyl)-5-phenyl-1,3,4-oxadiazole

Introduction to 2,5-Diaryl-1,3,4-Oxadiazoles

The compound 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine belongs to the class of 2,5-diaryl-1,3,4-oxadiazoles. This class of heterocyclic compounds is renowned for its significant thermal and chemical stability, and more importantly, for its valuable electronic and photophysical properties. The 1,3,4-oxadiazole (B1194373) ring is electron-deficient in nature, which facilitates its use as an electron-transporting or hole-blocking material in organic electronic devices. When substituted with aromatic rings at the 2 and 5 positions, these molecules often exhibit strong fluorescence in the blue region of the electromagnetic spectrum. These properties have led to their extensive investigation and application in organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators.

The photophysical properties of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly dependent on the nature of the aryl substituents and the solvent environment. The phenyl and pyridyl groups in the target compound are expected to create a conjugated π-system, leading to distinct photophysical characteristics.

Expected Photophysical Properties

Based on data from structurally similar 2,5-diaryl-1,3,4-oxadiazole derivatives, the following properties can be anticipated for 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine.

Data Presentation

The following table summarizes the typical range of photophysical data for 2,5-diaryl-1,3,4-oxadiazoles. These values are provided as a general reference.

| Photophysical Parameter | Symbol | Typical Value Range for 2,5-Diaryl-1,3,4-Oxadiazoles | Expected for CAS 3426-43-5 |

| Absorption Maximum | λ_abs_ | 300 - 360 nm | ~320 nm |

| Molar Extinction Coefficient | ε | 20,000 - 60,000 M⁻¹cm⁻¹ | High |

| Emission Maximum | λ_em_ | 360 - 450 nm (Blue fluorescence) | ~380 nm |

| Stokes Shift | Δν | 40 - 90 nm | Moderate |

| Fluorescence Quantum Yield | Φ_F_ | 0.4 - 0.9 (in non-polar solvents) | High in non-polar solvents |

| Fluorescence Lifetime | τ_F_ | 1 - 5 ns | ~1-2 ns |

Note: The actual values for CAS 3426-43-5 will need to be determined experimentally. The presence of the nitrogen atom in the pyridyl ring may introduce some solvatochromic effects and could potentially lead to fluorescence quenching in protic solvents through non-radiative decay pathways.

Experimental Protocols

To determine the precise photophysical properties of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine, the following experimental procedures are standard.

Sample Preparation

-

Solvent Selection: A range of spectroscopic-grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to assess solvatochromic effects.

-

Concentration: For absorption measurements, prepare solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0). For emission studies, more dilute solutions (1 x 10⁻⁶ to 1 x 10⁻⁷ M) are often used to avoid inner filter effects.

-

Degassing: For accurate quantum yield and lifetime measurements, solutions should be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which is a known fluorescence quencher.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Procedure: a. Record a baseline spectrum with a cuvette containing the pure solvent. b. Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over a wavelength range of approximately 250 nm to 500 nm. c. The wavelength of maximum absorbance (λ_abs_) is determined. d. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length (1 cm).